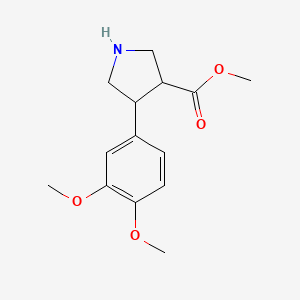
Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyrrolidine derivative. One common method is the condensation of 3,4-dimethoxybenzaldehyde with pyrrolidine-3-carboxylic acid methyl ester under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
- Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
- Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-2-carboxylate
- Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxamide
Comparison: Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the 3,4-dimethoxyphenyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds .
Biological Activity
Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- CAS Number : 1049980-13-3
The compound is characterized by a pyrrolidine ring and a methoxy-substituted phenyl group, which are critical for its biological activity.
Antimicrobial Activity
The antimicrobial potential of pyrrolidine derivatives has been explored extensively. This compound may exhibit similar properties due to its structural features. Studies on related compounds have demonstrated antibacterial and antifungal activities against various pathogens.
| Pathogen | Activity Type | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 15 | |
| Candida albicans | Antifungal | 18 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Research suggests that such compounds can inhibit key enzymes involved in cancer progression and microbial resistance mechanisms.
Case Studies and Research Findings
- Antitumor Studies : A study evaluating the effects of pyrrolidine derivatives on tumor growth indicated that certain structural modifications enhanced potency against cancer cell lines. The findings suggest that this compound could be a candidate for further research in anticancer drug development.
- Antimicrobial Screening : In vitro studies have shown that related pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. These findings support the hypothesis that this compound may possess similar antimicrobial properties.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-12-5-4-9(6-13(12)18-2)10-7-15-8-11(10)14(16)19-3/h4-6,10-11,15H,7-8H2,1-3H3 |
InChI Key |
MRUMDSULUNDFGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCC2C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















